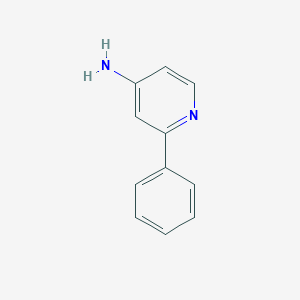

2-Phenylpyridin-4-amine

Overview

Description

Synthesis Analysis

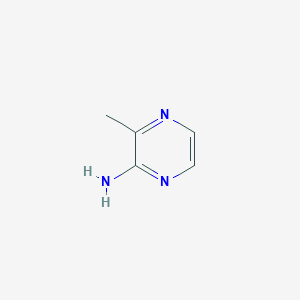

The synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Phenylpyridin-4-amine, has been reported in the literature . These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .

Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. The most general reactions of amines are alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For instance, the viscosity of liquids can be measured with an instrument called a viscometer .

Scientific Research Applications

Comparative Carcinogenicity in Food Pyrolysis Products

- Study: 2-Amino-5-phenylpyridine (2-APP), structurally similar to 4-aminobiphenyl (4-ABP), was compared for tumorigenic activity in neonatal male B6C3F1 mice. No treatment-related neoplastic lesions were observed for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP (Dooley et al., 1988).

Polymorphism in Molecular Structures

- Study: N-phenylpyridin-4-amine forms two polymorphs, I and II, with similar molecular structures but differing in hydrogen bonding patterns. Polymorph I is considered more stable at room temperature (Okuno & Umezono, 2014).

Palladium-Catalyzed Arylation

- Study: Palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation/C–C coupling, demonstrating good functional group compatibility and potential synthetic applications (Chu et al., 2014).

C-H Bond Amination

- Study: A method for direct amination of 2-phenylpyridine derivatives using a diphthalimide-iodane and copper triflate, yielding amines with up to 88% efficiency (Kantak et al., 2015).

Synthesis of Heterocyclic N-Acetoxyarylamines

- Study: Synthesis and characterization of 2-acetoxyamino-5-phenylpyridine and 2-acetoxyamino-3-methyl-5-phenylpyridine, proposed as ultimate carcinogens of aromatic amines, and their reactivity with DNA (Lutgerink et al., 1989).

Metal Chelation-Assisted Electronic Coupling

- Study: Investigation of electronic coupling in redox-active diamine ligand complexes and their chelation with metals like ruthenium, indicating potential for enhanced amine-amine electronic coupling (Nie et al., 2015).

Rhodium-Catalyzed Amination

- Study: Rh(III)-catalyzed selective C-H amination of 2-phenylpyridine derivatives, demonstrating high selectivity and effective substrates range in water-promoted conditions (Ali et al., 2016).

Copper Catalyzed Benzoxylation

- Study: Development of a protocol for oxidative ortho benzoxylation of 2-phenylpyridines using benzyl alcohols and benzyl amines as starting materials in a Cu/TBHP catalytic system (Khemnar & Bhanage, 2014).

Mechanism of Action

Target of Action

2-Phenylpyridin-4-amine primarily targets the Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs . Additionally, it has been found to inhibit human ASIC3 expressed in HEK293 cells .

Mode of Action

It’s known that amines can react with acid chlorides to form amides . This reaction could potentially be involved in the interaction of this compound with its targets.

Pharmacokinetics

time) is an important tool in the discovery and development of new drugs .

Result of Action

It’s known that amines can react with acid chlorides to form amides , which could potentially result in various biochemical changes.

Action Environment

It’s known that aminopyralid, a pyridine carboxylic acid active ingredient, provides systemic control of target species with good tolerance of cool- and warm-season grasses . This suggests that environmental factors such as temperature could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

The development of new drugs, including those based on 2-Phenylpyridin-4-amine, is a critical area of research. The COVID-19 pandemic has unveiled the urgent need for rapid drug development . In the future, artificial intelligence could play a significant role in predicting protein–ligand interactions, which could accelerate the drug discovery process .

Properties

IUPAC Name |

2-phenylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVKPWIABFICLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376494 | |

| Record name | 2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-86-1 | |

| Record name | 2-Phenyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

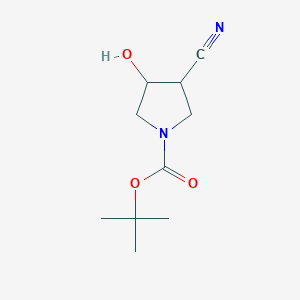

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)